iKIX1
Overview
Description
IKIX1 is an antifungal agent that resensitizes drug-resistant Candida glabrata to azole antifungals in vitro . It blocks the interaction between the CgGal11A KIX domain and the CgPdr1 activation domain .
Synthesis Analysis
The synthesis of iKIX1 involves the exploration of the chemical space around the iKIX1 scaffold using commercial and custom synthesized iKIX1 analogues . The empirical formula of iKIX1 is C10H8Cl2N4OS .Molecular Structure Analysis
The molecular structure of iKIX1 was determined using NMR structure of the C. glabrata Gal11A KIX domain . This provided a detailed understanding of the molecular mechanism of Pdr1 gene activation and multidrug resistance inhibition by iKIX1 .Chemical Reactions Analysis
IKIX1 inhibits the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . This inhibition leads to the resensitization of drug-resistant C. glabrata to azole antifungals .Physical And Chemical Properties Analysis
IKIX1 has a molecular weight of 303.17 g/mol . Its molecular formula is C10H8Cl2N4OS . The exact mass and monoisotopic mass of iKIX1 are 301.9795875 g/mol . It has a topological polar surface area of 109 Ų .Scientific Research Applications
- Scientific Field : Immune System Research, specifically in the study of fungal infections .
- Summary of the Application : iKIX1 is an antifungal agent that re-sensitizes drug-resistant Candida glabrata to azole antifungals . It acts by inhibiting the protein–protein interaction between the fungal transcription factor Pdr1 and the KIX domain of the MED15 subunit of the co-activator Mediator .
- Methods of Application or Experimental Procedures : iKIX1 inhibits cell growth in a concentration-dependent manner in the presence of 5 µM Ketoconazole (KET) in HepG2 cells . In vitro binding studies reveal that the Kd of the CgPdr1 activation domain (AD) for the CgGal11A KIX domain is 0.32 µM and the apparent Ki for iKIX1 is 18 µM . A chromatin immunoprecipitation (ChIP) assay is used to examine Gal11/Med15 recruitment to Pdr1-regulated target genes in S. cerevisiae .
- Results or Outcomes : iKIX1 inhibits ketoconazole (KET)-induced upregulation of luciferase activity in a dose-responsive manner in an Sc pdr1Δpdr3Δ strain containing plasmid-borne CgPDR1 and 3XPDRE-luciferase . It also reduces efflux pump gene expression and restores azole-sensitivity to PDR1 gain-of-function mutant Candida glabrata strains in plate assays . In mouse assays, combination treatment with iKIX1 and fluconazole showed significant reduction of fungal burden in mice injected with two different azole-resistant C. glabrata strains .
Safety And Hazards
IKIX1 is very toxic if swallowed and irritating to skin and eyes . It may cause respiratory irritation . It also poses a possible risk of impaired fertility and harm to unborn child . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Future Directions
properties
IUPAC Name |
1-[(2-cyanoacetyl)amino]-3-(3,4-dichlorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(5-8(7)12)14-10(18)16-15-9(17)3-4-13/h1-2,5H,3H2,(H,15,17)(H2,14,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQJVBSDCOCZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NNC(=O)CC#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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